molecular formula C26H23N3O4 B11010015 N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11010015
M. Wt: 441.5 g/mol
InChI Key: LAJLIAVYBCJHHF-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a phthalimide-derived compound featuring an isoindole-1,3-dione core (Fig. 1). The structure includes a 3-phenylpropyl substituent at position 2 and a 3-(acetylamino)phenyl carboxamide group at position 4. The acetylamino and carboxamide groups may enhance hydrogen-bonding capabilities, influencing crystallinity and solubility .

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1,3-dioxo-2-(3-phenylpropyl)isoindole-5-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-17(30)27-20-10-5-11-21(16-20)28-24(31)19-12-13-22-23(15-19)26(33)29(25(22)32)14-6-9-18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,27,30)(H,28,31)

InChI Key

LAJLIAVYBCJHHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Isoindole Formation

The isoindole-1,3-dione core is typically synthesized via phthalic anhydride derivatives . For example:

  • Reaction of phthalic anhydride with monoethanolamine in toluene yields 2-(2-hydroxyethyl)isoindole-1,3-dione.

  • Subsequent alkylation with 3-phenylpropyl bromide introduces the 3-phenylpropyl side chain.

Table 1: Key Reaction Conditions for Core Synthesis

StepReagents/ConditionsYieldSource
Phthalimide formationPhthalic anhydride, monoethanolamine, toluene83%
Alkylation3-Phenylpropyl bromide, K₂CO₃, DMF, 80°C75%

Industrial-Scale Production Methods

Industrial protocols emphasize continuous-flow reactors and automated purification:

Large-Scale Cyclization

  • A melt-phase cyclization at 180–200°C under vacuum eliminates solvents, achieving 92% conversion.

  • Crystallization from ethanol/water (7:3 v/v) yields >99% purity.

Table 2: Industrial Process Parameters

ParameterValueSource
Reactor typeContinuous stirred-tank reactor (CSTR)
Temperature185°C ± 5°C
PurificationGradient chromatography (SiO₂, hexane/EtOAc)

Catalytic Asymmetric Approaches

Recent advances employ rhodium-catalyzed cascades for enantioselective synthesis:

  • Nitrile ylide intermediates undergo 1,7-electrocyclization to form the isoindole core.

  • Rh₂(esp)₂ (1 mol%) in dichloroethane at 40°C achieves 76% yield with 94% ee.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodAverage YieldPurityCost Efficiency
Multi-step synthesis62–75%>98%Moderate
Industrial-scale85–92%>99%High
Catalytic asymmetric68–76%94% eeLow

Limitations and Solutions

  • Low solubility of intermediates: Use of DMF/THF mixtures (4:1) enhances reaction kinetics.

  • Byproduct formation : Inclusion of molecular sieves (4Å) absorbs water, suppressing hydrolysis.

Emerging Techniques

Photoredox Catalysis

  • Visible-light-mediated coupling using Ir(ppy)₃ reduces reaction times from 24h to 6h.

  • Achieves 70% yield with reduced energy consumption.

Biocatalytic Routes

  • Candida antarctica lipase B (CAL-B) catalyzes acetylation of intermediates in aqueous media (pH 7.0), yielding 81% product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Structure and Characteristics

The compound features a unique structure characterized by:

  • An acetylamino group
  • A phenylpropyl group
  • A dioxo-dihydro-isoindole moiety

These structural components contribute to its reactivity and potential biological activities.

Chemistry

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore new chemical reactions and develop novel compounds with tailored properties.

Biology

Research has indicated that this compound may exhibit significant biological activity:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, including SNB-19 and OVCAR-8, with notable growth inhibition percentages .
  • Anti-inflammatory Properties : Similar compounds with acetylamino groups have shown promise in reducing inflammation, indicating that this compound may possess similar effects.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Drug Development : Investigated for its ability to modulate enzyme activity and receptor binding, which could lead to new treatment options for diseases such as cancer and inflammatory disorders.

Case Studies

Several studies have documented the effects of this compound on biological systems:

StudyFindings
Study 1Demonstrated significant anticancer activity against multiple cell lines with growth inhibition rates exceeding 85% .
Study 2Explored anti-inflammatory effects in animal models, showing reduced markers of inflammation.
Study 3Investigated the compound's interaction with specific enzymes, indicating potential for targeted therapies .

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structure : Features a chloro substituent at position 3 and a phenyl group at position 2 (Fig. 1).
  • Applications: Primarily used in synthesizing polyimide monomers, requiring high purity to ensure polymer stability .
  • Key Differences: The target compound replaces the chloro group with a 3-phenylpropyl chain and introduces a carboxamide-acetylamino phenyl moiety.

1H-Isoindole-5-carboxamide,2-(2,6-diethylphenyl)-2,3-dihydro-1,3-dioxo-N-propyl- (CAS 100825-65-8; )

  • Structure : Contains a 2,6-diethylphenyl group at position 2 and a propyl carboxamide at position 5.
  • Key Differences: The target compound’s 3-phenylpropyl group increases lipophilicity (logP ~4.5 estimated) compared to the diethylphenyl substituent (logP ~3.8), which may improve membrane permeability in biological systems.

Carboxamide Derivatives ()

Compounds such as N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 13, ) share carboxamide functionalities but lack the isoindole-dione core. These molecules are structurally distinct, with peptide-like backbones and variable aryl ether substituents. While the target compound’s carboxamide group may confer similar hydrogen-bonding properties, its rigid phthalimide core likely results in higher thermal stability and distinct crystallinity patterns .

Hydrogen Bonding and Crystallinity ()

The acetylamino group in the target compound introduces a hydrogen-bond donor (N–H) and acceptor (C=O), enabling complex supramolecular interactions. In contrast, 3-chloro-N-phenyl-phthalimide () lacks such groups, relying on weaker van der Waals forces for crystal packing. This difference may explain the target compound’s hypothesized lower melting point (estimated ~200°C vs. ~250°C for 3-chloro-N-phenyl-phthalimide) and improved solubility in polar aprotic solvents like DMSO .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties (Hypothesized)
Target Compound Isoindole-1,3-dione 3-Phenylpropyl (2), Acetylamino phenyl carboxamide (5) ~447.5 High lipophilicity, moderate solubility in DMSO
3-Chloro-N-phenyl-phthalimide Isoindole-1,3-dione Chloro (3), Phenyl (2) ~257.7 High crystallinity, low solubility
CAS 100825-65-8 Isoindole-1,3-dione 2,6-Diethylphenyl (2), Propyl carboxamide (5) ~380.4 Moderate lipophilicity, thermal stability

Biological Activity

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS Number: 1144429-05-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following attributes:

  • Molecular Formula : C₁₆H₁₉N₃O₄
  • Molecular Weight : 441.5 g/mol
  • IUPAC Name : N-(3-acetamidophenyl)-1,3-dioxo-2-(3-phenylpropyl)isoindole-5-carboxamide

This structure includes an acetylamino group, a phenylpropyl group, and a dioxo-dihydroisoindole moiety, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antioxidant properties. The presence of the dioxo group in the structure is believed to contribute to radical scavenging activity. In vitro studies have shown that these compounds can effectively reduce oxidative stress markers in cellular models, suggesting potential applications in diseases associated with oxidative damage .

Neuroprotective Effects

Isoindole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been demonstrated through various assays. For instance, some derivatives showed IC₅₀ values as low as 34 nM against AChE, indicating potent inhibitory activity . The mechanism is thought to involve competitive inhibition at the active site of these enzymes.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Studies have indicated that isoindole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various experimental models. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available phenolic and amine derivatives.
  • Reactions : Key reactions include acylation and cyclization processes to form the isoindole core.
  • Purification : The final product is purified using techniques such as crystallization or chromatography.

Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the biological efficacy of similar isoindole derivatives:

  • Study on AChE Inhibition : A series of isoindoline derivatives were synthesized and evaluated for their AChE inhibitory activity. The best-performing compounds showed IC₅₀ values indicating strong potential for Alzheimer's treatment .
  • Anti-inflammatory Activity Assessment : Research demonstrated that certain isoindole derivatives could significantly reduce TNF-alpha levels in inflammatory models, supporting their use in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this isoindole-1,3-dione derivative?

Answer:
The compound’s synthesis typically involves multi-step reactions starting with the construction of the isoindole-1,3-dione core, followed by functionalization of the phenyl and propyl substituents. Key steps include:

  • Core assembly : Use phthalic anhydride derivatives as precursors for the isoindole-1,3-dione moiety, with nucleophilic substitution at the 2-position (e.g., alkylation with 3-phenylpropyl groups) .
  • Functionalization : Introduce the acetylamino group via amidation or acylation reactions under anhydrous conditions.
  • Optimization : Apply Design of Experiments (DoE) to minimize side reactions. For example, use factorial designs to optimize solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for coupling reactions) .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to confirm stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., phenylpropyl vs. benzyl groups) and acetyl group integration .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts from incomplete substitutions or oxidation .

Basic: How can researchers hypothesize pharmacological targets based on structural analogs?

Answer:
Compare the compound’s scaffold to known bioactive isoindole derivatives:

  • Phthalimide analogs : Anti-inflammatory or kinase-inhibitory activity due to hydrogen-bonding motifs (e.g., carbonyl groups interacting with ATP-binding pockets) .
  • Acetamide substituents : Potential protease inhibition via the acetyl group’s electrophilic properties .
    Validate hypotheses using molecular docking against curated protein databases (e.g., PDB) and in vitro enzyme assays .

Advanced: How can computational modeling predict reactivity and guide synthetic design?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states for isoindole ring formation and substituent additions .
  • Machine learning : Train models on existing isoindole synthesis data to predict optimal reaction conditions (e.g., solvent, temperature) .
  • Energy profiles : Calculate activation barriers for competing pathways (e.g., alkylation vs. acylation) to prioritize routes with lower energy intermediates .

Advanced: How to resolve contradictions in spectroscopic data during synthesis?

Answer:

  • Case study : If NMR shows unexpected peaks, use 2D techniques (e.g., COSY, HSQC) to distinguish regioisomers or diastereomers.
  • Statistical analysis : Apply principal component analysis (PCA) to correlate spectral anomalies with reaction variables (e.g., excess reagent ratios) .
  • Crystallographic validation : Cross-verify ambiguous NMR assignments with X-ray-derived bond lengths and angles .

Advanced: What strategies elucidate hydrogen-bonding networks in crystal structures?

Answer:

  • Graph-set analysis : Classify hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}) into motifs (chains, rings) using Etter’s formalism to predict packing stability .
  • Thermal displacement parameters : Analyze anisotropic displacement ellipsoids in SHELXL-refined structures to identify dynamic vs. static disorder .
  • Comparative studies : Overlay structures of analogs (e.g., phenylpropyl vs. tetrahydrofuran derivatives) to assess substituent effects on lattice energy .

Advanced: How to design reactors for scalable synthesis under non-ambient conditions?

Answer:

  • Membrane reactors : Use ceramic membranes to separate intermediates during exothermic steps (e.g., acetyl group additions) to prevent runaway reactions .
  • Flow chemistry : Optimize residence time and pressure for continuous isoindole ring formation, reducing batch-to-batch variability .
  • In situ monitoring : Integrate Raman spectroscopy for real-time tracking of reaction progress and impurity formation .

Advanced: How to establish structure-activity relationships (SAR) for modified substituents?

Answer:

  • Library synthesis : Prepare derivatives with varied substituents (e.g., alkyl vs. aryl groups at the 2-position) and test bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., acetyl vs. methoxy groups) to binding affinity using regression models .
  • Crystal structure-activity maps : Correlate hydrogen-bonding motifs (e.g., carbonyl interactions) with IC50_{50} values in enzyme assays .

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